1-(Azidomethyl)-4-methylbenzene
Overview
Description
1-(Azidomethyl)-4-methylbenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-methylbenzene can be synthesized through the nucleophilic substitution of 4-methylbenzyl chloride with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-4-methylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.
Cycloaddition: Alkynes, copper(I) catalysts.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products:
Reduction: 4-methylbenzylamine.
Cycloaddition: 1,2,3-triazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(Azidomethyl)-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including triazoles and amines.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules through click chemistry.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-4-methylbenzene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, including reduction, cycloaddition, and substitution. These reactions often proceed through the formation of reactive intermediates, such as nitrenes or triazoles, which can further react with other molecules .
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Similar in structure but contains a tetrazole ring instead of a benzene ring.
1-Azidoethyl-5H-tetrazole: Contains an ethyl group instead of a methyl group and a tetrazole ring.
1-(Azidomethyl)-4-fluorobenzene: Similar structure but with a fluorine substituent on the benzene ring.
Uniqueness: 1-(Azidomethyl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other azido compounds. Its methyl group provides steric and electronic effects that influence its chemical behavior and applications .
Properties
IUPAC Name |
1-(azidomethyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-7-2-4-8(5-3-7)6-10-11-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGSUCKCKGTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504639 | |
Record name | 1-(Azidomethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17271-89-5 | |
Record name | 1-(Azidomethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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